molecular formula C12H26Cl2N2 B12273741 Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride

Cat. No.: B12273741
M. Wt: 269.25 g/mol
InChI Key: PGMORNGXAPFTEY-UHFFFAOYSA-N
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Description

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a piperidine ring, further substituted with a methyl group and an amine group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with cyclohexyl halides under basic conditions, followed by methylation of the nitrogen atom. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(piperidin-4-yl)piperazine: This compound shares a similar piperidine structure but differs in its substitution pattern.

    4-(1-Methylpiperidin-4-yl)aniline: Another compound with a piperidine ring, but with an aniline group instead of a cyclohexyl group.

Uniqueness

Cyclohexyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water, due to the dihydrochloride form, makes it particularly useful in various applications where aqueous solubility is essential.

Properties

Molecular Formula

C12H26Cl2N2

Molecular Weight

269.25 g/mol

IUPAC Name

N-cyclohexyl-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C12H24N2.2ClH/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11;;/h11-13H,2-10H2,1H3;2*1H

InChI Key

PGMORNGXAPFTEY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2CCCCC2.Cl.Cl

Origin of Product

United States

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